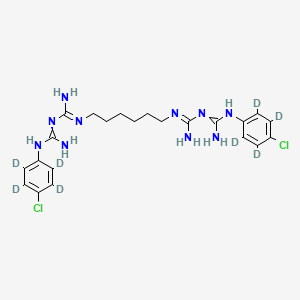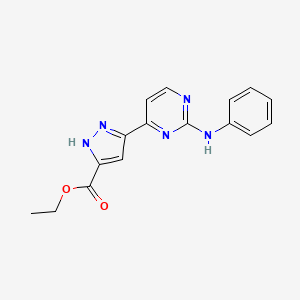
ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, and an ethyl ester group attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones: These compounds are also dual inhibitors of Aurora A kinase and VEGF receptor kinases.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine ring structure and are studied for their anticancer activities.
Pyrimido[4,5-d]pyrimidines: These compounds are bicyclic systems with potential biological significance.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C16H15N5O2 |
|---|---|
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15(22)14-10-13(20-21-14)12-8-9-17-16(19-12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,21)(H,17,18,19) |
Clé InChI |
QJGMXPCHPBLXQJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1)C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


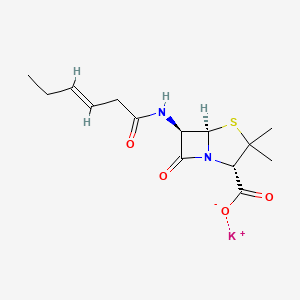
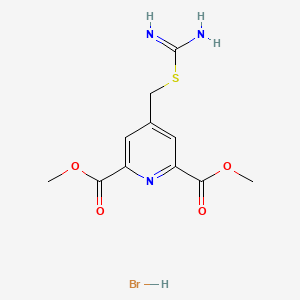
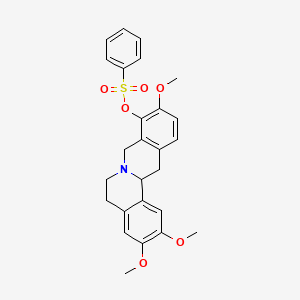
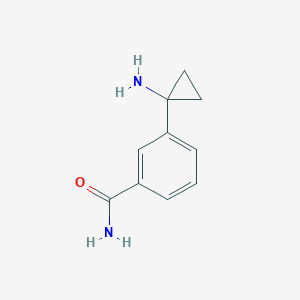

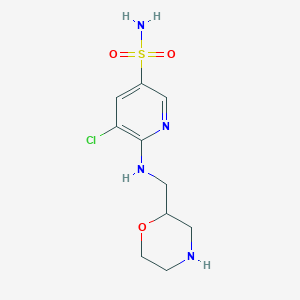
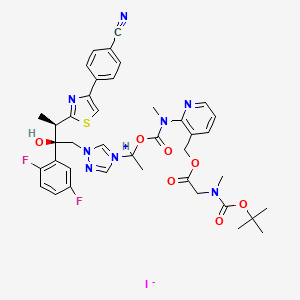
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)

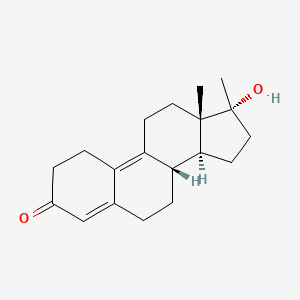

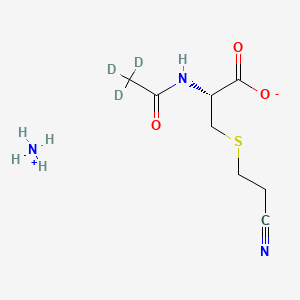
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
